molecular formula C19H24O3Si B12753166 Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- CAS No. 131505-49-2

Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl-

Cat. No.: B12753166
CAS No.: 131505-49-2
M. Wt: 328.5 g/mol
InChI Key: PVBGCXDUSFSBBY-UHFFFAOYSA-N
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Description

Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethyl)trimethyl- is a complex organosilicon compound It features a silane core bonded to a phenyl group, which is further substituted with a cyclopropyl and a trioxabicyclo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- typically involves multiple steps:

    Formation of the trioxabicyclo group: This step involves the cyclization of appropriate precursors under controlled conditions to form the trioxabicyclo structure.

    Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane.

    Coupling with the phenyl group: The trioxabicyclo and cyclopropyl groups are then coupled to a phenyl ring through a series of substitution reactions.

    Introduction of the silane group: Finally, the phenyl derivative is reacted with trimethylsilane under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Uniqueness

Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- is unique due to the presence of the cyclopropyl group and the trioxabicyclo structure. These features impart distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

131505-49-2

Molecular Formula

C19H24O3Si

Molecular Weight

328.5 g/mol

IUPAC Name

2-[4-(4-cyclopropyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C19H24O3Si/c1-23(2,3)11-10-15-4-6-17(7-5-15)19-20-12-18(13-21-19,14-22-19)16-8-9-16/h4-7,16H,8-9,12-14H2,1-3H3

InChI Key

PVBGCXDUSFSBBY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4

Origin of Product

United States

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